2-Amino-2-ethylhexanoic acid

Vue d'ensemble

Description

Synthesis Analysis

2-Ethylhexanoic acid has been synthesized through various methods, including the catalytic dehydrogenation of 2-ethylhexanol in the presence of sodium hydroxide and copper(II) oxide as a catalyst, followed by dehydrogenation under atmospheric pressure. This process achieved an 80.9% yield under optimal conditions, highlighting efficient pathways to synthesize this compound and potentially its amino derivatives (Li Wen-long et al., 2014).

Molecular Structure Analysis

Though specific studies on the molecular structure analysis of 2-amino-2-ethylhexanoic acid are not directly available, related compounds such as 2-ethylhexanoic acid and its derivatives have been analyzed through various spectroscopic methods, providing insights into the structural characteristics that can be inferred for 2-amino-2-ethylhexanoic acid.

Chemical Reactions and Properties

2-Ethylhexanoic acid serves as a dual solvent-catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles, demonstrating its versatility in organic synthesis. This reactivity suggests potential chemical reactions involving 2-amino-2-ethylhexanoic acid in complex organic syntheses (R. Hekmatshoar et al., 2015).

Applications De Recherche Scientifique

-

Analysis of Volatile Organic Acids and Fatty Acids

- Field : Food Testing

- Application : Monitoring types of volatile organic acids and fatty acids is a common analysis required in food, flavors, alcoholic beverages, and other industries .

- Method : It can be done using a combination of headspace/GC or liquid-liquid extraction followed by GC analysis . The direct injection method requires the use of GC column stationary phases, which do not decompose in strong acids and water .

- Results : The DB-FATWAX Ultra Inert GC column has excellent stability to repeated injections of aqueous matrices .

-

Synthesis of 2-Ethylhexanoic Acid

- Field : Organic Chemistry

- Application : An efficient method for the synthesis of 2-ethylhexanoic acid has been reported .

- Method : The method involves the 2-ethylhexanal oxidation using oxygen or air in the presence of N-hydroxyphthalimide in iso butanol as a solvent under mild conditions .

- Results : A high selectivity of >99% for 2-ethylhexanoic acid was achieved .

- Preparation of 3-alkoxy-2-hydroxypropyl ester of 2-ethylhexanoic acid

- Field : Polymer Chemistry

- Application : A novel environmentally friendly coalescing aid, 2-ethylhexanoic acid-3-alkoxy-2-hydroxypropyl ester, has been designed and prepared . This coalescing aid is used in latex paint to improve construction performance and film-forming quality .

- Method : Under the action of a catalyst, 2-ethylhexanoic acid and alkyl glycidyl ether were used as raw materials for ring-opening esterification reaction, and 2-ethylhexanoic acid-3-alkoxy-2-hydroxypropyl ester was finally generated .

- Results : The boiling point of the product was determined to be 270–283°C, which was in line with the requirements of the national environmental protection regulations for VOCs . The performance of the new coalescing aid is superior to Texanol (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate), which is commonly used in the market, and it has obvious advantages .

-

Production of 2-Ethylhexanoic Acid

- Field : Organic Chemistry

- Application : 2-Ethylhexanoic acid is produced industrially from propylene .

- Method : Propylene is hydroformylated to give butyraldehyde. Aldol condensation of the aldehyde gives 2-ethylhexenal, which is hydrogenated to 2-ethylhexanal. Oxidation of this aldehyde gives the carboxylic acid .

- Results : This method provides an efficient way to produce 2-Ethylhexanoic acid .

Orientations Futures

Propriétés

IUPAC Name |

2-amino-2-ethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-3-5-6-8(9,4-2)7(10)11/h3-6,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDXVGQYPUXXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-ethylhexanoic acid | |

CAS RN |

6300-78-3 | |

| Record name | NSC44106 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

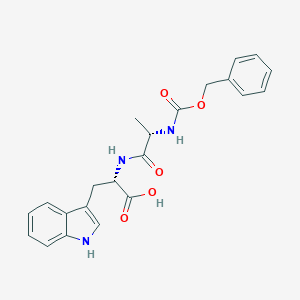

![(2S,4R)-1-[(3S,6S,9R,14R,17S,20S)-9-amino-17-(2-amino-2-oxoethyl)-3-benzyl-6-[(4-hydroxyphenyl)methyl]-2,5,8,16,19-pentaoxo-11,12-dithia-1,4,7,15,18-pentazabicyclo[18.3.0]tricosane-14-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B39175.png)

![4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B39200.png)

![4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol](/img/structure/B39202.png)